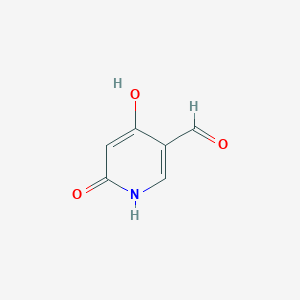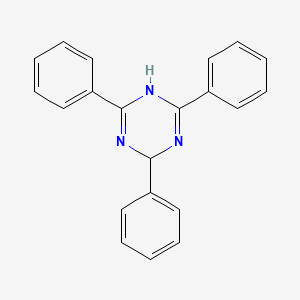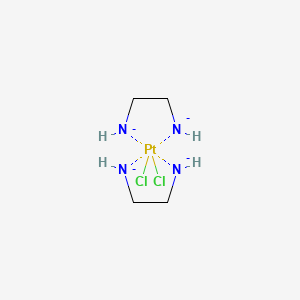
Platinum(2+), dichloride, cis-lambda-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(2+), dichloride, cis-lambda-(+)- is a coordination compound of platinum It is known for its square planar geometry, which is a common feature of platinum(II) complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) salts with chloride ions under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with hydrochloric acid, which yields the desired cis isomer. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the cis isomer over the trans isomer.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(2+), dichloride, cis-lambda-(+)- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo ligand substitution reactions, where the chloride ligands are replaced by other ligands such as ammonia or ethylenediamine.
Oxidation and Reduction Reactions: It can participate in redox reactions, where the platinum center is either oxidized to platinum(IV) or reduced to platinum(0).
Coordination Reactions: The compound can form coordination complexes with various ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, ethylenediamine, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chloride ligands with ammonia can yield cisplatin, a well-known chemotherapy drug.
Aplicaciones Científicas De Investigación
Platinum(2+), dichloride, cis-lambda-(+)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which are relevant to its potential therapeutic applications.
Medicine: One of the most notable applications is in the development of chemotherapy drugs, such as cisplatin, which is used to treat various forms of cancer.
Industry: It is used in the production of high-purity platinum materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)- involves its ability to form coordination complexes with biological molecules. In the case of cisplatin, the compound binds to DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved in this process are critical for its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known chemotherapy drug with a similar structure and mechanism of action.
Carboplatin: Another chemotherapy drug with a similar structure but different pharmacokinetic properties.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum(2+), dichloride, cis-lambda-(+)- is unique due to its specific geometric arrangement and reactivity. Its ability to form stable coordination complexes with various ligands makes it a versatile compound for research and industrial applications. The cis configuration is particularly important for its biological activity, as it allows for effective binding to DNA and other biological targets.
Propiedades
Número CAS |
28491-18-1 |
|---|---|
Fórmula molecular |
C4H12Cl2N4Pt-4 |
Peso molecular |
382.15 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
Clave InChI |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


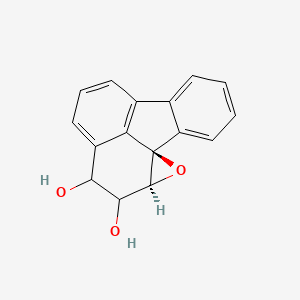
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
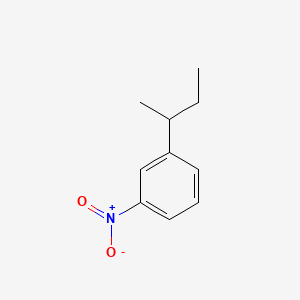
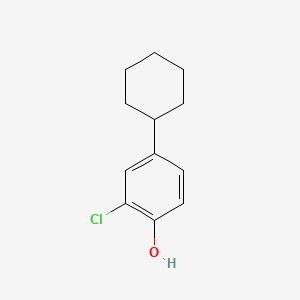
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)

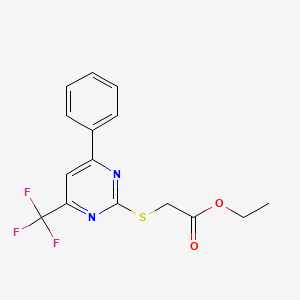
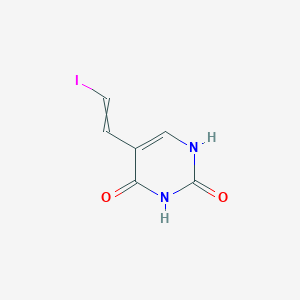
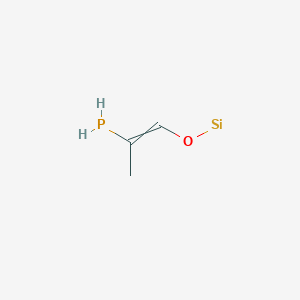
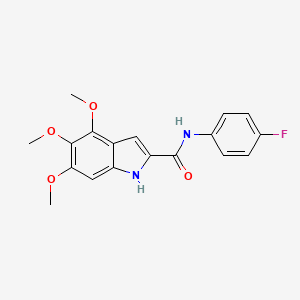
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
